7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
“7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound . Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Scientific Research Applications
Antiinflammatory Activity
- A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including derivatives of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for anti-inflammatory activity. These compounds showed potential in antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Anticancer Potential
- Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, related to 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized. These compounds demonstrated potential as cyclin-dependent kinase (Cdk) inhibitors, showcasing cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).
Antiulcer Drugs
- Studies on imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally similar to 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, revealed that some derivatives have significant antiulcer activities. These compounds were identified as histamine H2-receptor antagonists (Katsura et al., 1992).
Antimicrobial Activity
- Pyridine derivatives, including those structurally related to 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for antimicrobial activity. These compounds showed variable and modest activity against certain strains of bacteria and fungi (Patel et al., 2011).
Antiallergic Properties
- Imidazo[1,2-a]pyridine derivatives were synthesized and tested for antiallergic activity. These compounds, including derivatives of 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, showed promising results in antiallergic tests, some being significantly more potent than standard antiallergic drugs (Nohara et al., 1985).
properties
IUPAC Name |
7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)12-4-3-7(15-2)5-8(12)11-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOLPFINYLKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704521 | |
Record name | 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
854515-83-6 | |
Record name | 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854515-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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